3-Fluorocinnamoyl chloride
Overview
Description
3-Fluorocinnamoyl chloride is a useful research compound. Its molecular formula is C9H6ClFO and its molecular weight is 184.59 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Fluorinated Compounds : Eddarir, Kajjout, and Rolando (2013) described an efficient synthesis of α-fluorochalcones using a palladium-catalyzed cross-coupling reaction of arylboronic acids with α-fluorocinnamoyl chlorides. This approach facilitates the synthesis of fluorinated analogues of functionalized natural chalcones (Eddarir, Kajjout, & Rolando, 2013).
Optical Applications in Low Phonon-Energy Glasses : Qi et al. (2018) prepared a new kind of fluoro-chloride glass showing potential applications in laser materials, especially in the 3 µm wavelength range. These glasses have shown enhanced fluorescence intensity and thermal stability (Qi et al., 2018).
Cancer Research : Deetz, Malerich, Beatty, and Smith (2001) demonstrated that 2-Fluoro substituted benzoyl chlorides can undergo cyclocondensation to form 4(3H)-quinazolinones, which have shown moderate activity against tumor cell lines (Deetz et al., 2001).
Synthesis of Pyrazolo[1,5-a]pyrimidine Analogues : Abed, Mammoliti, Lommen, and Herdewijn (2013) developed a method for synthesizing novel 3-fluoro pyrazolo[1,5-a]pyrimidine analogues from fluoro acetonitrile and benzoyl chloride. This method allows the synthesis of a small library of pyrazolo[1,5-a]pyrimidine (Abed et al., 2013).
Genetically Encoded Fluorescent Amino Acid : Summerer et al. (2006) reported the biosynthetic incorporation of a low-molecular-weight fluorophore into proteins at defined sites, which is useful for studying protein structure and interactions both in vitro and in vivo (Summerer et al., 2006).
Bioimaging Applications : Guest, Mir, Foran, Hickson, Necakov, and Dudding (2020) synthesized a class of trisaminocyclopropenium fluorophores for bioimaging applications, including DNA visualization and nuclear counterstaining in cell cultures (Guest et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
(E)-3-(3-fluorophenyl)prop-2-enoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO/c10-9(12)5-4-7-2-1-3-8(11)6-7/h1-6H/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOVOKZDYQTGTL-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C/C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701257102 | |
Record name | (2E)-3-(3-Fluorophenyl)-2-propenoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701257102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13565-05-4, 39098-87-8 | |
Record name | (2E)-3-(3-Fluorophenyl)-2-propenoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13565-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2E)-3-(3-Fluorophenyl)-2-propenoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701257102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 39098-87-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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